N-(azetidin-3-ylidene)hydroxylamine
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Overview
Description
N-(azetidin-3-ylidene)hydroxylamine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-ylidene)hydroxylamine typically involves the use of azetidine precursors. One common method is the DBU-catalyzed Horner–Wadsworth–Emmons reaction, which converts (N-Boc)azetidin-3-one to (N-Boc-azetidin-3-ylidene)acetate. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(azetidin-3-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Its potential as a pharmacophore makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: This compound can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(azetidin-3-ylidene)hydroxylamine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s ring strain and electronic properties enable it to form stable complexes with these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the hydroxylamine group.
Oxetane: A four-membered ring containing an oxygen atom instead of nitrogen.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain compared to azetidine.
Uniqueness
N-(azetidin-3-ylidene)hydroxylamine is unique due to the presence of both the azetidine ring and the hydroxylamine group, which imparts distinct reactivity and stability. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Properties
IUPAC Name |
N-(azetidin-3-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-5-3-1-4-2-3/h4,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVACUZFXTDDBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NO)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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